molecular formula C18H17N3O B12514531 5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one CAS No. 675124-17-1

5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one

Cat. No.: B12514531
CAS No.: 675124-17-1
M. Wt: 291.3 g/mol
InChI Key: JUCKRPCTPKROTI-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(3,4-dimethylphenyl)-N’-phenylurea with a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxidized triazine derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,3-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one
  • 5-[(3,5-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one
  • 5-[(4-Methylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one

Uniqueness

Compared to similar compounds, 5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one exhibits unique chemical properties due to the presence of the 3,4-dimethylphenylmethyl group. This substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

675124-17-1

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C18H17N3O/c1-12-8-9-14(10-13(12)2)11-16-18(22)21-20-17(19-16)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

JUCKRPCTPKROTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3)C

Origin of Product

United States

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